molecular formula C5H6N4O B124573 N'-hydroxypyrazine-2-carboximidamide CAS No. 51285-05-3

N'-hydroxypyrazine-2-carboximidamide

Cat. No.: B124573
CAS No.: 51285-05-3
M. Wt: 138.13 g/mol
InChI Key: QZHJCRJEMIFNNB-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxypyrazine-2-carboximidamide is a chemical compound with a unique structure that includes a pyrazine ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxypyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboximidamide with hydroxylamine. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for (Z)-N’-hydroxypyrazine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, and may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxypyrazine-2-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

(Z)-N’-hydroxypyrazine-2-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, which may be crucial for its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N’-hydroxypyrazine-2-carboximidamide include other pyrazine derivatives and hydroxylamine-containing compounds. Examples include pyrazine-2-carboximidamide and hydroxylamine derivatives with different substituents.

Uniqueness

(Z)-N’-hydroxypyrazine-2-carboximidamide is unique due to its specific combination of a pyrazine ring and a hydroxylamine group, which imparts distinct chemical and biological properties

Properties

CAS No.

51285-05-3

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

N'-hydroxypyrazine-2-carboximidamide

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)

InChI Key

QZHJCRJEMIFNNB-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=N1)/C(=N\O)/N

SMILES

C1=CN=C(C=N1)C(=NO)N

Canonical SMILES

C1=CN=C(C=N1)C(=NO)N

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

N-hydroxy-2-pyrazinecarboximidamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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